2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is characterized by its boron-oxygen ring structure, which imparts unique reactivity and stability, making it a valuable reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of cyclohexanol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron compound. A common method involves the use of a base such as sodium hydride to deprotonate the alcohol, followed by the addition of the boron reagent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boron compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, and the products are biaryl or substituted alkenes.
Oxidation: The boron center can be oxidized to form boronic acids or esters, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Palladium Catalysts: Such as palladium acetate or palladium chloride.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products:
Biaryl Compounds: Formed through Suzuki–Miyaura coupling.
Boronic Acids/Esters: Formed through oxidation reactions.
Scientific Research Applications
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has diverse applications in scientific research:
Organic Synthesis: Used as a reagent in the formation of carbon-carbon bonds.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: Utilized in the development of polymers and advanced materials.
Biological Studies: Acts as a probe in the study of enzyme mechanisms and biological pathways.
Mechanism of Action
The mechanism of action of 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide.
Transmetalation: The boron compound transfers its organic group to the palladium center.
Reductive Elimination: The coupled product is released, regenerating the palladium catalyst.
Comparison with Similar Compounds
Phenylboronic Acid: Another boron compound used in Suzuki–Miyaura coupling.
4,4,5,5-Tetramethyl-2-(phenylmethoxy)-1,3,2-dioxaborolane: Similar structure but with a phenylmethoxy group instead of cyclohexyloxy.
Uniqueness: 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its cyclohexyloxy group, which imparts different steric and electronic properties compared to other boron compounds. This can influence the reactivity and selectivity in various chemical reactions.
Properties
IUPAC Name |
2-cyclohexyloxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23BO3/c1-11(2)12(3,4)16-13(15-11)14-10-8-6-5-7-9-10/h10H,5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCQAHOGVBNWCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)OC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60475179 | |
Record name | 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60475179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96649-78-4 | |
Record name | 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60475179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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